![molecular formula C25H23Cl2N3O2 B2532832 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 477544-04-0](/img/structure/B2532832.png)

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

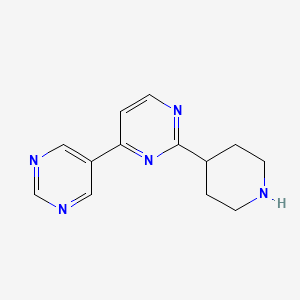

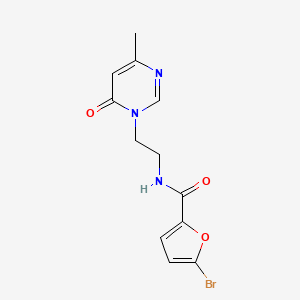

The compound "2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities, particularly in the realm of antimicrobial and anticonvulsant properties. The structure of the compound suggests it contains a benzimidazole core, which is a common feature in many pharmacologically active molecules. The presence of dichlorophenoxy and phenylacetamide groups may contribute to its activity profile.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, as mentioned in one study, involves the introduction of substituents on the N-phenyl ring to evaluate their anticonvulsant activity . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation reactions in a dimethylformamide environment with potassium carbonate . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their biological activity. The orientation of substituents and the electronic properties of the functional groups can significantly influence the interaction of these compounds with biological targets. For example, the benzylation of a related imidazole compound occurs specifically at the N(1) atom, as confirmed by 1H-1H two-dimensional NMR spectroscopy . This precise structural information is essential for understanding the activity of such compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The ambidentate properties of asymmetric substituted imidazoles, for instance, dictate the direction of benzylation . The reactivity of these compounds can also be tailored to release active species within target cells, as seen in the design of a pro-drug intended to liberate a lethal species specifically within anaerobic bacterial cells . Understanding these reactions is key to optimizing the antibacterial properties of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of chloro and phenyl groups can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds. The antioxidant properties of some benzimidazole derivatives have been evaluated through in vitro assays, indicating significant effects in lipid peroxidation levels and free radical scavenging . These properties are essential for the compound's efficacy and safety profile.

Scientific Research Applications

Anticonvulsant Activity

Studies have synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with structural similarities to the chemical , to evaluate their anticonvulsant activity. These derivatives, particularly those bearing 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring, showed significant activity against seizures induced by maximal electroshock tests (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004). Another study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives also found compounds with anticonvulsant properties, highlighting the potential of this class of compounds in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial and Antifungal Activity

Imidazole derivatives targeting dihydropteroate synthase enzyme have been synthesized, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their effectiveness against resistant bacterial strains such as ESBL, VRE, and MRSA, with some showing potent activity (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).

Electrocatalysis for Biochemical Detection

Electrosynthesis of an imidazole derivative has been reported, demonstrating its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This showcases the potential of such derivatives in biochemical sensing and analytical applications (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).

properties

IUPAC Name |

2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N3O2/c1-17(2)30(19-8-4-3-5-9-19)25(31)15-29-22-11-7-6-10-21(22)28-24(29)16-32-23-13-12-18(26)14-20(23)27/h3-14,17H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNKAPXYNXLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone](/img/structure/B2532771.png)